Mammalian-Cell Selectivity Advantage: AN8799 vs. Flubendazole in Parallel G2/M Arrest Assays
In a direct head-to-head comparison performed in the same laboratory and reported in the same publication, AN8799 exhibited a 19.4-fold lower potency (i.e., a higher IC50) against mammalian tubulin in a G2/M cell-cycle arrest assay relative to flubendazole, yielding a significantly wider selectivity window [1].
| Evidence Dimension | Mammalian tubulin G2/M arrest IC50 |
|---|---|
| Target Compound Data | AN8799 (8a): G2/M IC50 = 13 µM |
| Comparator Or Baseline | Flubendazole: G2/M IC50 = 0.67 µM |
| Quantified Difference | 19.4-fold higher IC50 for AN8799 (lower mammalian-cell activity); selectivity ratio (G2/M IC50 / O. volvulus IC50) = 43.3 for AN8799 vs. 167.5 for flubendazole |
| Conditions | Mammalian G2/M cell-cycle arrest assay; data from Table 1, Akama et al. 2020 (same study) |
Why This Matters
The higher G2/M IC50 directly quantifies reduced interference with host mammalian cell division, making AN8799 a procurement priority for researchers prioritizing safety margin over maximal potency.
- [1] Akama T, Freund YR, Berry PW, et al. Macrofilaricidal Benzimidazole–Benzoxaborole Hybrids as an Approach to the Treatment of River Blindness: Part 1. Amide Linked Analogs. ACS Infect Dis. 2020;6(2):173-179. doi:10.1021/acsinfecdis.9b00396. View Source
